N-(1,3-thiazol-2-yl)piperidin-4-amine
Overview
Description
N-(1,3-thiazol-2-yl)piperidin-4-amine: is a chemical compound that features a thiazole ring attached to a piperidine ring via an amine group.
Mechanism of Action
Target of Action
Similar compounds have been known to target the cyclooxygenase (cox) enzymes .
Mode of Action
It is suggested that similar compounds inhibit the activity of cox enzymes . These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which play a key role in inflammation and pain.
Biochemical Pathways
N-(1,3-thiazol-2-yl)piperidin-4-amine likely affects the arachidonic acid pathway by inhibiting the COX enzymes . This results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain.
Result of Action
The inhibition of COX enzymes by this compound likely results in a decrease in the production of prostaglandins
Biochemical Analysis
Biochemical Properties
N-(1,3-thiazol-2-yl)piperidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with proteins such as cyclooxygenase (COX) enzymes highlights its potential as a therapeutic agent. These interactions are primarily characterized by the binding of this compound to the active sites of these enzymes, leading to inhibition of their activity.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, this compound has been found to impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on enzymes, such as COX enzymes, leading to their inhibition . This inhibition results in a decrease in the production of pro-inflammatory mediators. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over extended periods, leading to a reduction in its efficacy
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to inhibit enzymes involved in the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory metabolites . Additionally, this compound can affect the levels of other metabolites, such as reactive oxygen species (ROS), thereby influencing cellular redox balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and its distribution is influenced by its affinity for certain tissues . This compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is often localized in the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments, thereby influencing its biochemical properties and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-thiazol-2-yl)piperidin-4-amine typically involves the reaction of a thiazole derivative with a piperidine derivative under specific conditions. One common method includes the use of thiazole-2-amine and 4-chloropiperidine as starting materials. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: N-(1,3-thiazol-2-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the piperidine ring.
Substitution: The amine group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole or piperidine derivatives.
Substitution: Various substituted amines
Scientific Research Applications
Chemistry: N-(1,3-thiazol-2-yl)piperidin-4-amine is used as a building block in organic synthesis. It can be incorporated into more complex molecules for the development of new materials or catalysts .
Biology and Medicine: This compound has shown potential in medicinal chemistry for the development of new drugs. It can act as a pharmacophore in the design of molecules with antibacterial, antifungal, or anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals .
Comparison with Similar Compounds
- 1-(1,3-thiazol-2-yl)piperidin-4-amine
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness: N-(1,3-thiazol-2-yl)piperidin-4-amine is unique due to its specific combination of a thiazole ring and a piperidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-piperidin-4-yl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-3-9-4-2-7(1)11-8-10-5-6-12-8/h5-7,9H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYYCNBKRXWBHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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